8-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic organic compound. It belongs to the quinazolinone family, which is known for its diverse biological activities. The presence of a bromine atom at the 8th position and a methyl group at the 1st position distinguishes it from other quinazolinone derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative and a brominating agent.
Bromination: The aniline derivative undergoes bromination to introduce the bromine atom at the 8th position.
Cyclization: The brominated intermediate is then subjected to cyclization with formamide or a similar reagent to form the quinazolinone core.
Methylation: Finally, the compound is methylated at the 1st position using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization and Ring-Opening: The quinazolinone ring can participate in cyclization or ring-opening reactions, leading to structurally diverse products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
8-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 8-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-3,4-dihydroquinazolin-2(1H)-one: Lacks the bromine atom at the 8th position.
8-Chloro-1-methyl-3,4-dihydroquinazolin-2(1H)-one: Has a chlorine atom instead of bromine.
8-Bromo-3,4-dihydroquinazolin-2(1H)-one: Lacks the methyl group at the 1st position.
Uniqueness
8-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one is unique due to the presence of both the bromine atom at the 8th position and the methyl group at the 1st position. These structural features contribute to its distinct chemical properties and potential biological activities.
Propiedades
IUPAC Name |
8-bromo-1-methyl-3,4-dihydroquinazolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-12-8-6(5-11-9(12)13)3-2-4-7(8)10/h2-4H,5H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVUYPDTAHIGBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNC1=O)C=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.